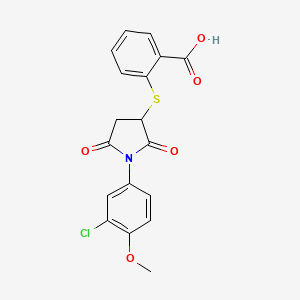

2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

This compound is a benzoic acid derivative featuring a 2,5-dioxopyrrolidin-3-ylthio moiety substituted with a 3-chloro-4-methoxyphenyl group. The thioether linkage and dioxopyrrolidinone ring may influence metabolic stability and solubility.

Propriétés

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO5S/c1-25-13-7-6-10(8-12(13)19)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMYLBLHNAQCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H15ClN2O4S

- Molecular Weight : 364.82 g/mol

This compound features a dioxopyrrolidine moiety linked to a benzoic acid derivative, which is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the dioxopyrrolidine ring suggests potential interactions with enzymes involved in metabolic pathways, while the thioether linkage may enhance bioavailability and cellular uptake.

Potential Mechanisms:

- Antioxidant Activity : Compounds containing dioxopyrrolidine structures are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Activity :

A study conducted on similar dioxopyrrolidine compounds demonstrated significant antioxidant properties through DPPH radical scavenging assays. This suggests that our compound may also exhibit similar protective effects against oxidative stress, which is relevant in various disease contexts including cancer and neurodegenerative disorders. -

Anti-inflammatory Effects :

Research involving compounds structurally related to 2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha in vitro. These findings highlight the potential for this compound to serve as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation. -

Cytotoxicity Against Cancer Cells :

In vitro studies have indicated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Comparaison Avec Des Composés Similaires

Structural Features

- Target Compound: The 3-chloro-4-methoxyphenyl group introduces strong electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system. The dioxopyrrolidinone ring provides a rigid scaffold.

- Analog 1 : 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid (from ) replaces the aromatic substituent with an ethyl group, reducing steric bulk and eliminating electronic contributions from halogens or methoxy .

Physicochemical Properties

| Property | Target Compound | Analog 1 (Ethyl-substituted) | Analog 2 (Pyrazole-containing) |

|---|---|---|---|

| LogP (Predicted) | High (~3.5)* | Moderate (~2.0)* | Low (~1.2)* |

| Solubility | Low aqueous solubility | Moderate | High (due to ionizable amine) |

| Metabolic Stability | Likely stable (Cl/OCH₃) | Moderate (prone to oxidation) | Variable (amine metabolism) |

The chloro and methoxy groups in the target compound increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to Analog 2. The ethyl group in Analog 1 offers intermediate properties, while the dimethylaminoethyl group in Analog 2 improves solubility at physiological pH .

Stability and Toxicity Considerations

- Analog 2’s dimethylamino group might lead to off-target interactions with adrenergic or histaminergic receptors.

- Discontinuation of Analog 1 and Analog 2 in commercial catalogs () suggests possible issues in efficacy, stability, or safety during development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.